Mass Spectrometric Differentiation: Unique (M-29) Fragment Ion Enables Unambiguous Isomer Identification
6,7-Dimethoxy-1-indanone can be unequivocally distinguished from its isomeric counterparts (4,5- and 5,6-dimethoxy-1-indanone) via electron ionization mass spectrometry (EI-MS). While all isomers share common fragment ions, the 6,7-isomer uniquely generates a characteristic (M-29) fragment ion [1]. This contrasts with the 5,6-isomer, which produces a characteristic (M-28) ion, and the 4,5-isomer, which produces an (M-58) ion [1].
| Evidence Dimension | Characteristic Fragment Ion in Electron Ionization Mass Spectrometry (EI-MS) |
|---|---|
| Target Compound Data | Characteristic fragment ion at (M-29) |
| Comparator Or Baseline | 5,6-Dimethoxy-1-indanone: (M-28); 4,5-Dimethoxy-1-indanone: (M-58) |
| Quantified Difference | Unique (M-29) ion is exclusively observed for the 6,7-isomer, providing a definitive analytical fingerprint. |
| Conditions | EI-MS analysis of dimethoxyindanone isomers; fragmentation pathways elucidated and confirmed [1]. |
Why This Matters
This unique mass spectral signature provides a definitive, instrument-based method for identity verification and quality control, preventing costly misidentification with other dimethoxyindanone isomers in procurement and analytical workflows.
- [1] Ogata M, Matsumoto H, Kano H. Mass Spectra of Dimethoxyindanones. Yakugaku Zasshi. 1975;95(8):919-924. View Source
